molecular formula C25H32N2O B14064793 (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole

Cat. No.: B14064793
M. Wt: 376.5 g/mol
InChI Key: WBZYEGOUEHMZST-IBGZPJMESA-N
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Description

(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and materials science. This compound features a carbazole core substituted with tert-butyl groups, which enhances its stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps. One common method includes the reaction of 3,6-di-tert-butylcarbazole with an appropriate oxazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carbazole derivatives with oxidized side chains.

    Reduction: Reduced carbazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the oxazole ring can interact with enzymes, inhibiting their activity and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    3,6-Di-tert-butylcarbazole: A precursor to (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole, used in OLEDs.

    2-Methyl-4,5-dihydrooxazole: A simpler oxazole derivative with fewer functional groups.

Uniqueness

This compound is unique due to its combination of a carbazole core and an oxazole ring, providing enhanced stability, solubility, and potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

(4S)-4-[(3,6-ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H32N2O/c1-16-26-19(15-28-16)14-27-22-10-8-17(24(2,3)4)12-20(22)21-13-18(25(5,6)7)9-11-23(21)27/h8-13,19H,14-15H2,1-7H3/t19-/m0/s1

InChI Key

WBZYEGOUEHMZST-IBGZPJMESA-N

Isomeric SMILES

CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C

Canonical SMILES

CC1=NC(CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C

Origin of Product

United States

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